molecular formula C19H22O5S B3040334 Phenyl 3-O-benzyl-b-D-thioglucopyranoside CAS No. 189144-54-5

Phenyl 3-O-benzyl-b-D-thioglucopyranoside

Cat. No.: B3040334
CAS No.: 189144-54-5
M. Wt: 362.4 g/mol
InChI Key: LPMBAPQCLQUXNK-QQXKLLMISA-N
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Description

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is a chemical compound extensively utilized in the study of carbohydrate metabolism pathways. This compound is particularly valuable for investigating the intricate processes of glycosylation, which are crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-O-benzyl-b-D-thioglucopyranoside can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups. One common method involves the use of benzyl chloride and thioglucose in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various glycosides and thioglycosides, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a substrate for studying glycosylation reactions.

    Biology: For investigating carbohydrate metabolism and its role in cellular processes.

    Medicine: In the development of therapeutic agents targeting diseases like cancer and diabetes.

    Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes involved in carbohydrate metabolism. It targets glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, Phenyl 3-O-benzyl-b-D-thioglucopyranoside can modulate glycosylation processes, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside: Similar in structure but differs in the position of benzyl groups.

    Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside: Contains additional benzyl groups, making it bulkier and potentially more reactive.

Uniqueness

Phenyl 3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which makes it particularly useful for studying specific glycosylation pathways. Its structure allows for selective inhibition of certain glycosidases, providing insights into the role of glycosylation in various diseases.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBAPQCLQUXNK-QQXKLLMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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